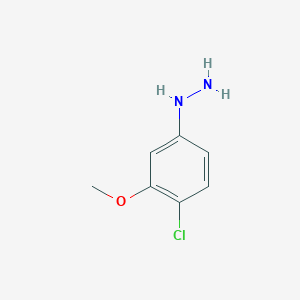

(4-Chloro-3-methoxyphenyl)hydrazine

Description

The exact mass of the compound (4-Chloro-3-methoxyphenyl)hydrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Chloro-3-methoxyphenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-3-methoxyphenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXUXYRPFUUSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178423-72-8 | |

| Record name | (4-chloro-3-methoxyphenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Chloro-3-methoxyphenyl)hydrazine: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of (4-chloro-3-methoxyphenyl)hydrazine. This substituted phenylhydrazine is a valuable building block in modern organic synthesis, particularly for constructing complex heterocyclic scaffolds of pharmaceutical interest.

Core Chemical and Physical Properties

(4-Chloro-3-methoxyphenyl)hydrazine, often utilized as its more stable hydrochloride salt, is a nuanced aromatic building block. The strategic placement of the chloro and methoxy groups on the phenyl ring significantly influences its reactivity and the properties of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 178423-72-8 | [1][2][3] |

| Molecular Formula | C₇H₉ClN₂O | [3][4] |

| Molecular Weight | 172.61 g/mol | [3] |

| Monoisotopic Mass | 172.04034 Da | [4] |

| Appearance | Crystalline solid/powder | [5] |

| Purity | Typically ≥95% | [3] |

| Predicted XlogP | 2.0 | [4] |

(Note: Properties such as melting point and solubility can vary, especially when handled as the hydrochloride salt.)

Synthesis of (4-Chloro-3-methoxyphenyl)hydrazine

The most reliable and scalable synthesis of substituted phenylhydrazines proceeds via a classical two-step sequence starting from the corresponding aniline. This method involves diazotization followed by a controlled reduction.

Causality of Experimental Design: The synthesis begins with 4-chloro-3-methoxyaniline. The primary amine is converted into a diazonium salt, an excellent electrophile. This is achieved using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. The subsequent reduction of the diazonium salt to the hydrazine is the critical step. While various reducing agents can be used, stannous chloride (SnCl₂) in concentrated HCl is a common and effective choice for this transformation.[6] The acidic conditions maintain the product as its hydrochloride salt, which is often more stable and easier to isolate via filtration.

Experimental Protocol: Synthesis via Diazotization-Reduction

-

Diazotization:

-

Suspend 4-chloro-3-methoxyaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

-

Cool the vigorously stirred suspension to 0–5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Continue stirring at this temperature for 30 minutes post-addition to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.5-3.0 eq.) in concentrated hydrochloric acid, and cool it to 0 °C.

-

Add the cold diazonium salt solution dropwise to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours, letting it warm slowly to room temperature. The hydrazine hydrochloride salt will typically precipitate as a solid.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake with a small amount of cold water or diethyl ether to remove residual acids and impurities.

-

Dry the product under vacuum to yield (4-chloro-3-methoxyphenyl)hydrazine hydrochloride.

-

Synthesis Workflow Diagram

Caption: General workflow for synthesizing (4-chloro-3-methoxyphenyl)hydrazine HCl.

Chemical Reactivity: The Fischer Indole Synthesis

The synthetic utility of (4-chloro-3-methoxyphenyl)hydrazine is dominated by its role in the Fischer indole synthesis , a robust and versatile method for creating the indole scaffold.[7] This reaction is a cornerstone of heterocyclic chemistry and is widely used in the synthesis of pharmaceuticals, including the triptan class of antimigraine drugs.[7][8]

Mechanism and Rationale

The Fischer indole synthesis is an acid-catalyzed intramolecular cyclization reaction.[7][9] The choice of acid catalyst is crucial and can range from Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) to Lewis acids (ZnCl₂, BF₃).[7][8]

The mechanism proceeds through several distinct stages:

-

Hydrazone Formation: The reaction initiates with the condensation of the phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate. This step is often performed in situ.[10]

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine.[7][11]

-

[8][8]-Sigmatropic Rearrangement: This is the key bond-forming step. Under acidic conditions, the ene-hydrazine undergoes a[8][8]-sigmatropic rearrangement (akin to a Claisen rearrangement), which forms a new C-C bond and breaks the N-N bond, yielding a di-imine intermediate.[7][9]

-

Cyclization and Aromatization: The intermediate cyclizes, and subsequent elimination of ammonia (or an amine) leads to the formation of the energetically favorable aromatic indole ring.[7]

The electronic nature of the substituents on the phenylhydrazine ring significantly impacts the reaction. The methoxy group (-OCH₃) is electron-donating, which can facilitate the key sigmatropic rearrangement step, potentially allowing for milder reaction conditions.[10] Conversely, the electron-withdrawing nature of the chloro group can influence the regioselectivity of the cyclization.

Fischer Indole Synthesis Mechanism Diagram

Caption: Key mechanistic steps of the Fischer indole synthesis.

Experimental Protocol: Synthesis of a 6-Chloro-5-methoxy-indole Derivative

-

Hydrazone Formation (In Situ):

-

In a round-bottom flask, dissolve (4-chloro-3-methoxyphenyl)hydrazine hydrochloride (1.0 eq.) and a suitable ketone (e.g., cyclohexanone, 1.1 eq.) in a solvent like ethanol or glacial acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the hydrazone.

-

-

Cyclization:

-

Add the acid catalyst (e.g., polyphosphoric acid or a solution of ZnCl₂ in ethanol) to the reaction mixture.

-

Heat the mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

-

The reaction time can vary from 2 to 24 hours depending on the substrates and catalyst.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

-

Neutralize the mixture with a base, such as aqueous sodium hydroxide or sodium bicarbonate, which will cause the crude indole product to precipitate.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel or recrystallization to obtain the pure indole derivative.

-

Applications in Medicinal Chemistry and Drug Discovery

(4-Chloro-3-methoxyphenyl)hydrazine is a valuable starting material in drug discovery because the resulting indole core is a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets.[12] The chloro and methoxy substituents provide medicinal chemists with critical tools for modulating a compound's pharmacological profile.

-

Role of the Methoxy Group (-OCH₃): The methoxy group is a common feature in natural products and approved drugs.[13] It can act as a hydrogen bond acceptor and its presence can improve a molecule's physicochemical properties, such as solubility and metabolic stability.[13] By influencing the electronic properties of the aromatic ring, it can also modulate the binding affinity of the final compound to its target protein.[13]

-

Role of the Chloro Group (-Cl): Chlorine is one of the most frequently utilized halogens in pharmaceuticals.[14] Its inclusion can enhance membrane permeability and oral absorption by increasing lipophilicity. The chloro group can also form halogen bonds, a type of non-covalent interaction that can contribute to ligand-protein binding affinity and specificity.[15][16] Furthermore, it can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[15][16]

The combination of these two groups on the hydrazine precursor allows for the synthesis of a diverse library of indole derivatives, which can be screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][14]

Spectroscopic Data Interpretation

| Technique | Expected Features for (4-Chloro-3-methoxyphenyl)hydrazine |

| ¹H NMR | - A singlet around 3.8-3.9 ppm for the methoxy (-OCH₃) protons. - Aromatic protons appearing as doublets and a doublet of doublets in the 6.8-7.3 ppm region. - Broad signals for the hydrazine (-NHNH₂) protons, which are exchangeable with D₂O. |

| ¹³C NMR | - A signal around 55-56 ppm for the methoxy carbon. - Aromatic carbon signals between 110-160 ppm. The carbons attached to the electronegative Cl and O atoms will be significantly shifted. |

| Mass Spec (EI) | - A molecular ion (M⁺) peak at m/z ≈ 172/174, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. - Fragmentation would likely involve the loss of N₂H₃ or CH₃. |

| IR Spectroscopy | - N-H stretching vibrations in the 3200-3400 cm⁻¹ region. - C-H stretching (aromatic and methyl) around 2850-3100 cm⁻¹. - C=C aromatic ring stretching around 1500-1600 cm⁻¹. - Strong C-O ether stretching around 1250 cm⁻¹. |

(Data are predicted based on analogous structures. For ¹H NMR of the hydrochloride salt, chemical shifts, particularly for NH protons, would be further downfield.)[19]

Safety, Handling, and Storage

Substituted phenylhydrazines and their salts are classified as hazardous materials and must be handled with appropriate precautions.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[20][21] Wear appropriate personal protective equipment (PPE), including impermeable gloves, safety goggles, and a lab coat.[22] Avoid inhalation of dust and direct contact with skin and eyes.[23][24]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[20]

-

Toxicity: Phenylhydrazine derivatives are generally considered toxic if swallowed, inhaled, or absorbed through the skin.[18][22] They can cause skin and eye irritation and may cause an allergic skin reaction. Many are suspected carcinogens or mutagens.[22] Always consult the specific Safety Data Sheet (SDS) before use.

References

Sources

- 1. (4-Chloro-3-Methoxy-phenyl)-hydrazine | 178423-72-8 [chemicalbook.com]

- 2. (4-Chloro-3-Methoxy-phenyl)-hydrazine | 178423-72-8 [amp.chemicalbook.com]

- 3. (4-CHLORO-3-METHOXYPHENYL)HYDRAZINE | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - (4-chloro-3-methoxyphenyl)hydrazine (C7H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drughunter.com [drughunter.com]

- 16. youtube.com [youtube.com]

- 17. (4-Methoxyphenyl)hydrazine | C7H10N2O | CID 77023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 4-Methoxyphenylhydrazine hydrochloride(19501-58-7) 1H NMR spectrum [chemicalbook.com]

- 20. carlroth.com:443 [carlroth.com:443]

- 21. chemicalbook.com [chemicalbook.com]

- 22. ehs.utoronto.ca [ehs.utoronto.ca]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to (4-Chloro-3-methoxyphenyl)hydrazine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-3-methoxyphenyl)hydrazine is a substituted arylhydrazine that serves as a pivotal building block in modern organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal importance. Its unique substitution pattern, featuring both a chloro and a methoxy group on the phenyl ring, offers a nuanced electronic profile that can be strategically exploited in the synthesis of targeted molecular architectures. This guide provides a comprehensive overview of its chemical identity, properties, and a detailed exploration of its application in the renowned Fischer indole synthesis, a cornerstone reaction in drug discovery.

Chemical Identity and Properties

The fundamental characteristics of (4-Chloro-3-methoxyphenyl)hydrazine are crucial for its effective use in a laboratory setting.

CAS Number: 178423-72-8[1]

Chemical Structure:

-

Molecular Formula: C₇H₉ClN₂O[2]

-

SMILES: COC1=C(C=C(NN)C=C1)Cl[2]

-

InChI: InChI=1S/C7H9ClN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3[2]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 172.61 g/mol | CymitQuimica |

| Monoisotopic Mass | 172.04034 Da | PubChemLite[2] |

| Predicted XlogP | 2.0 | PubChemLite[2] |

| Appearance | Typically a solid | N/A |

The Fischer Indole Synthesis: A Gateway to Bioactive Molecules

The Fischer indole synthesis is a classic and versatile acid-catalyzed reaction that transforms arylhydrazines and carbonyl compounds into indoles.[3][4] This reaction is of paramount importance in medicinal chemistry as the indole nucleus is a privileged scaffold found in a vast array of natural products and synthetic drugs.

The Causality Behind the Fischer Indole Synthesis:

The reaction proceeds through a series of well-defined steps, each driven by fundamental principles of organic chemistry:

-

Hydrazone Formation: The initial step involves the condensation of the arylhydrazine with an aldehyde or ketone to form a hydrazone. This is a reversible reaction, typically favored by the removal of water.

-

Tautomerization: The resulting hydrazone undergoes tautomerization to its enehydrazine isomer. This step is crucial as it sets the stage for the key bond-forming event.

-

[5][5]-Sigmatropic Rearrangement: The enehydrazine, upon protonation, undergoes a[5][5]-sigmatropic rearrangement (a Claisen-type rearrangement) to form a di-imine intermediate. This is the rate-determining step and dictates the regiochemical outcome of the synthesis.

-

Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization leads to a dihydroindole intermediate.

-

Elimination of Ammonia: Finally, the elimination of an ammonia molecule under the acidic conditions drives the formation of the stable, aromatic indole ring.

The chloro and methoxy substituents on the (4-Chloro-3-methoxyphenyl)hydrazine ring play a significant role in influencing the electronic density of the aromatic ring, which in turn can affect the rate and regioselectivity of the cyclization step.

Visualizing the Fischer Indole Synthesis Workflow:

Caption: A generalized workflow of the Fischer indole synthesis.

Experimental Protocol: Synthesis of a Substituted Indole

This section provides a detailed, self-validating protocol for the synthesis of a substituted indole, ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate, using (4-Chloro-3-methoxyphenyl)hydrazine and ethyl pyruvate. This protocol is a representative example and may require optimization based on specific laboratory conditions.

Materials and Reagents:

-

(4-Chloro-3-methoxyphenyl)hydrazine

-

Ethyl pyruvate

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Step-by-Step Methodology:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (4-Chloro-3-methoxyphenyl)hydrazine (1.0 eq) in absolute ethanol.

-

To this solution, add ethyl pyruvate (1.1 eq) dropwise at room temperature with continuous stirring.

-

A precipitate of the hydrazone may form upon addition.

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the hydrazone. The progress of the reaction can be monitored by TLC.

-

-

Indolization (Cyclization):

-

To the mixture containing the hydrazone, cautiously add the acid catalyst. Common choices include concentrated sulfuric acid (catalytic amount) or polyphosphoric acid (as both catalyst and solvent).[4]

-

For Sulfuric Acid: Add a few drops of concentrated H₂SO₄ to the ethanolic solution of the hydrazone.

-

For Polyphosphoric Acid: The hydrazone can be added directly to preheated PPA.

-

Heat the reaction mixture to reflux (for ethanol) or to a higher temperature as required for PPA (typically 80-120 °C).

-

Monitor the reaction progress by TLC until the starting hydrazone is consumed. This may take several hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If PPA was used, carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate.

-

Self-Validation: The purity and identity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signals and the appearance of the characteristic indole proton and carbon signals in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will validate the success of the synthesis.

Spectroscopic Data Interpretation

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum of (4-Chloro-3-methoxyphenyl)hydrazine is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the hydrazine protons. The aromatic protons will likely appear as a complex multiplet in the aromatic region (δ 6.5-7.5 ppm). The methoxy group protons will be a sharp singlet around δ 3.8-4.0 ppm. The hydrazine protons (NH and NH₂) will appear as broad singlets that can exchange with D₂O.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will show signals for the six aromatic carbons, with the carbons attached to the electronegative chlorine and oxygen atoms shifted downfield. The methoxy carbon will appear as a distinct signal around δ 55-60 ppm.

Mass Spectrometry:

The mass spectrum of (4-Chloro-3-methoxyphenyl)hydrazine will show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (172.61 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak. Fragmentation patterns would likely involve the loss of the hydrazine group and other characteristic cleavages. Predicted mass spectral data shows an [M+H]⁺ peak at m/z 173.04762.[2]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling (4-Chloro-3-methoxyphenyl)hydrazine and its derivatives. Arylhydrazines, as a class of compounds, should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

(4-Chloro-3-methoxyphenyl)hydrazine is a valuable and versatile reagent for organic synthesis, particularly for the construction of indole-based scaffolds with significant potential in drug discovery. A thorough understanding of its properties, coupled with a mastery of reactions like the Fischer indole synthesis, empowers researchers and scientists to design and synthesize novel molecules with desired pharmacological activities. The judicious application of this building block, guided by the principles of synthetic chemistry and a commitment to laboratory safety, will undoubtedly continue to contribute to the advancement of medicinal chemistry and the development of new therapeutics.

References

-

Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]

-

Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

-

PubChem. (4-Chloro-3-methoxyphenyl)hydrazine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

PubChemLite. (4-chloro-3-methoxyphenyl)hydrazine (C7H9ClN2O). [Link]

Sources

- 1. (4-CHLORO-3-METHOXYPHENYL)HYDRAZINE | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - (4-chloro-3-methoxyphenyl)hydrazine (C7H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Synthesis of (4-Chloro-3-methoxyphenyl)hydrazine from 4-chloro-3-methoxyaniline

An In-Depth Technical Guide to the

Introduction: The Strategic Importance of Substituted Hydrazines

(4-Chloro-3-methoxyphenyl)hydrazine is a highly valuable substituted arylhydrazine that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its structural motifs are frequently incorporated into pharmacologically active compounds, particularly in the development of kinase inhibitors for oncology, and as key intermediates in the production of agrochemicals and specialized dyes. The controlled and efficient synthesis of this compound is therefore of paramount importance to researchers in medicinal chemistry and process development.

This guide provides a comprehensive, field-proven methodology for the synthesis of (4-chloro-3-methoxyphenyl)hydrazine from the readily available starting material, 4-chloro-3-methoxyaniline. Moving beyond a simple procedural outline, this document elucidates the mechanistic underpinnings of the reaction, explains the rationale behind critical process parameters, and details the necessary safety protocols, reflecting the expertise required for successful and safe execution in a laboratory setting.

Synthetic Strategy: A Two-Step Approach

The conversion of an arylamine to its corresponding arylhydrazine is a classic and reliable transformation in organic synthesis, typically accomplished via a two-step sequence:

-

Diazotization: The primary aromatic amine, 4-chloro-3-methoxyaniline, is converted into a highly reactive diazonium salt intermediate using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.

-

Reduction: The intermediate diazonium salt is then reduced to the target hydrazine derivative. While various reducing agents can be employed, this guide will focus on the use of stannous chloride (tin(II) chloride), a robust and widely-documented reagent for this purpose.[1][2]

The overall workflow is depicted below:

Caption: Overall workflow for the synthesis of (4-Chloro-3-methoxyphenyl)hydrazine HCl.

Pillar 1: Mechanistic Insights & Causality

A thorough understanding of the reaction mechanism is essential for troubleshooting and optimizing the synthesis.

Step 1: The Diazotization Reaction

The formation of the diazonium salt is initiated by the generation of the potent electrophile, the nitrosonium ion (NO⁺). In the presence of a strong acid like hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated and subsequently loses water to form NO⁺.[3][4]

The amino group of 4-chloro-3-methoxyaniline, acting as a nucleophile, attacks the nitrosonium ion. A series of proton transfers and a key tautomerization event follow, ultimately leading to the expulsion of a water molecule to form the stable, resonance-delocalized benzenediazonium cation.

Causality Behind Experimental Choices:

-

Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently if isolated in a dry state.[3] At elevated temperatures in solution, the diazonium group can be displaced by water, leading to the formation of the corresponding phenol as a significant byproduct, thereby reducing the yield of the desired hydrazine.

-

Strong Acidic Medium (HCl): The acid serves multiple purposes. It catalyzes the formation of the nitrosonium ion, ensures the aniline is protonated to form a soluble salt (aniline hydrochloride), and stabilizes the resulting diazonium salt.

Step 2: Reduction with Stannous Chloride

The diazonium salt is a good electrophile and can be readily reduced. Stannous chloride (SnCl₂) is an effective reducing agent for this transformation, where it is oxidized from Sn(II) to Sn(IV).[2][5] The reaction proceeds by the transfer of electrons from the tin(II) species to the terminal nitrogen of the diazonium group. This initiates the reduction cascade that ultimately forms the hydrazine, which is protonated under the acidic conditions to precipitate as its hydrochloride salt.

Causality Behind Experimental Choices:

-

Excess Reducing Agent: A molar excess of stannous chloride is used to ensure the complete reduction of the diazonium salt and to prevent potential side reactions, such as diazo coupling.

-

Continued Low Temperature: While the reduction itself is less temperature-sensitive than the diazotization, maintaining a low temperature helps to control the exothermicity of the reaction and minimize the degradation of any unreacted diazonium salt.

Caption: Chemical reaction pathway for the synthesis of (4-Chloro-3-methoxyphenyl)hydrazine.

Pillar 2: Self-Validating Experimental Protocol

This protocol is designed to be self-validating through clear checkpoints and observable phenomena. All operations involving hydrazine derivatives must be conducted within a certified chemical fume hood.[6][7]

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |

| 4-chloro-3-methoxyaniline | C₇H₈ClNO | 157.60 | 0.10 | 1.0 | 15.76 g |

| Concentrated Hydrochloric Acid (~37%) | HCl | 36.46 | ~0.48 | ~4.8 | 40 mL |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.11 | 1.1 | 7.60 g |

| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 0.25 | 2.5 | 56.41 g |

| Deionized Water | H₂O | 18.02 | - | - | As needed |

Step-by-Step Methodology

Part A: Diazotization

-

Preparation of Aniline Salt Solution: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 4-chloro-3-methoxyaniline (15.76 g, 0.10 mol) and 20 mL of deionized water.

-

While stirring, slowly add 20 mL of concentrated hydrochloric acid. The aniline will dissolve to form its hydrochloride salt, often accompanied by a slight exotherm.

-

Cool the resulting solution to 0–5 °C using an ice-salt bath. A fine precipitate of the hydrochloride salt may form, which is normal.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (7.60 g, 0.11 mol) in 30 mL of deionized water. Cool this solution in an ice bath.

-

Diazotization: Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred aniline hydrochloride suspension over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

-

Validation Checkpoint: After the addition is complete, continue stirring at 0–5 °C for an additional 15 minutes. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to potassium iodide-starch paper; an immediate blue-black color indicates a slight excess of nitrous acid and the completion of diazotization. If the test is negative, add a small amount of additional nitrite solution until a positive test is achieved. The resulting clear, yellowish solution of the diazonium salt should be used immediately in the next step.

Part B: Reduction and Isolation

-

Preparation of Reducing Agent Solution: In a 1 L beaker or flask, dissolve stannous chloride dihydrate (56.41 g, 0.25 mol) in 20 mL of concentrated hydrochloric acid. Some gentle warming may be required initially, but the final solution must be thoroughly cooled in an ice bath to below 10 °C.

-

Reduction: Slowly add the freshly prepared, cold diazonium salt solution from Part A to the stirred stannous chloride solution. This addition should be controlled to keep the temperature of the reduction mixture below 10 °C. A thick, light-colored precipitate of the hydrazine hydrochloride salt will form.

-

Completion of Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete reduction.

-

Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with a small amount of cold deionized water to remove inorganic salts, followed by a cold ethanol wash to aid in drying.

-

Drying: Dry the product under vacuum at room temperature. The final product is (4-chloro-3-methoxyphenyl)hydrazine hydrochloride. An expected yield is typically in the range of 75-85%.

Pillar 3: Safety, Handling, and Waste Disposal

Authoritative Grounding in Safety:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (butyl rubber or heavy-duty nitrile are recommended when handling hydrazines).[6][7]

-

Engineering Controls: All steps of this synthesis must be performed in a properly functioning chemical fume hood to avoid inhalation of corrosive HCl vapors and toxic hydrazine derivatives.[6]

-

Hydrazine Toxicity: Hydrazine and its derivatives are toxic, corrosive, and potential carcinogens.[6][8][9] Avoid all personal contact, including inhalation and skin contact. In case of exposure, seek immediate medical attention.

-

Diazonium Salt Instability: Never attempt to isolate the diazonium salt intermediate. It is explosive in its solid, dry form. Always keep it in a cold aqueous solution and use it promptly after its preparation.[3]

-

Waste Disposal: The aqueous filtrate will contain tin salts and residual reagents. It must be neutralized and disposed of in accordance with local, state, and federal hazardous waste regulations.[10] Do not pour chemical waste down the drain.

References

-

Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]

-

Chiral Aniline Synthesis via Stereospecific C(sp3)–C(sp2) Coupling of Boronic Esters with Aryl Hydrazines. (2018). National Institutes of Health (NIH). [Link]

-

Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process. Patsnap Eureka. [Link]

-

Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. [Link]

-

Synthesis of N‐arylhydrazides from anilines. ResearchGate. [Link]

-

Fischer Phenylhydrazine Synthesis. Merck Index. [Link]

- A kind of synthetic method of substituted phenylhydrazines and its salt.

-

Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. [Link]

-

Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

-

Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. ResearchGate. [Link]

-

4-Chloro-3-methoxyaniline for Dye Synthesis: A Supplier's Insight. Medium. [Link]

-

Diazonium compound. Wikipedia. [Link]

- Process for the preparation of substituted phenyl hydrazines.

-

Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?. Quora. [Link]

- Method for reducing stannic chloride.

-

Does this reduction mechanism of an diazonium via stannic chloride sense?. Chemistry Stack Exchange. [Link]

- Process for preparing 4-methoxyphenyl hydrazine hydrochloride.

-

Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. International Journal of Pharmaceutical Sciences and Research. [Link]

- Process for preparing substituted phenylhydrazines.

-

(4-chloro-3-methoxyphenyl)hydrazine (C7H9ClN2O). PubChemLite. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

-

Iron powder and tin/tin chloride as new reducing agents of Meerwein arylation reaction with unexpected recycling to anilines. ResearchGate. [Link]

-

Synthesis of p-chlorophenyl-hydrazine. PrepChem.com. [Link]

-

Flow in situ formation of hydrazine derivatives from diazonium salts. ResearchGate. [Link]

-

Hydrazine synthesis by azo compound reduction. Organic Chemistry Portal. [Link]

-

4-(4-CHLOROPHENYL)BUTAN-2-ONE. Organic Syntheses. [Link]

-

Preparation method for 4-chlorophenylhydrazine hydrochloride. Patsnap Eureka. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

(4-Chlorophenyl)hydrazine. PubChem. [Link]

-

Coupling reaction of 1 with diazotized 4-chloroaniline. ResearchGate. [Link]

-

Benzenes: Diazonium Salts - Prep & Reactivity of Benzenediazonium Chloride. YouTube. [Link]

-

(4-CHLORO-3-METHOXYPHENYL)HYDRAZINE. Fluorochem. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Diazonium compound - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. ehs.unm.edu [ehs.unm.edu]

- 7. arxada.com [arxada.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. nexchem.co.uk [nexchem.co.uk]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Solubility and Stability of (4-Chloro-3-methoxyphenyl)hydrazine: A Framework for Preformulation and Development

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive framework for characterizing the solubility and stability of (4-Chloro-3-methoxyphenyl)hydrazine, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of specific quantitative data for this compound in public literature, this document delivers a foundational resource empowering researchers to conduct robust in-house evaluations. By synthesizing established methodologies with expert insights, this guide details not just the "how" but the critical "why" behind each experimental step, ensuring a scientifically sound approach to preformulation and drug development.

Introduction: The Significance of Physicochemical Characterization

(4-Chloro-3-methoxyphenyl)hydrazine serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the quality and shelf-life of subsequent drug substances and products. This guide outlines the necessary experimental protocols to establish a comprehensive physicochemical profile of this compound.

Predicted Physicochemical Properties

While experimental data is sparse, we can infer certain properties based on the structure of (4-Chloro-3-methoxyphenyl)hydrazine. The presence of a phenyl ring suggests some degree of lipophilicity, while the hydrazine and methoxy groups can participate in hydrogen bonding. The chloro-substituent will also influence the molecule's polarity and reactivity.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₇H₉ClN₂O[1] |

| Molecular Weight | 172.62 g/mol |

| Predicted XlogP | 2.0[1] |

| Appearance | Likely a crystalline solid, pale yellow to brown in color, which may darken upon exposure to air and light. |

This table presents predicted data and should be confirmed by experimental analysis.

Solubility Profile: A Practical Guide to Determination

The solubility of (4-Chloro-3-methoxyphenyl)hydrazine in various solvents is a critical parameter for its use in synthesis and purification. The following sections provide a protocol for determining its solubility and a representative table of expected qualitative solubility.

Experimental Protocol: Equilibrium Shake-Flask Method

This method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

(4-Chloro-3-methoxyphenyl)hydrazine

-

High-purity organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, toluene, acetone)

-

Purified water

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of (4-Chloro-3-methoxyphenyl)hydrazine to a series of vials.

-

Solvent Addition: Add a known volume of each test solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Quantification: Calculate the solubility in mg/mL or other appropriate units based on the concentration of the diluted sample and the dilution factor.

Illustrative Solubility Data

The following table provides an example of how to present the determined solubility data. The qualitative descriptions are based on the general behavior of similar phenylhydrazine derivatives.

| Solvent | Solvent Class | Expected Quantitative Solubility (mg/mL at 25°C) | Expected Qualitative Solubility |

| Water | Aqueous | Low | Sparingly soluble to slightly soluble |

| Methanol | Polar Protic | High | Soluble |

| Ethanol | Polar Protic | Moderate | Soluble |

| Acetonitrile | Polar Aprotic | Moderate | Soluble |

| Dichloromethane | Nonpolar | Moderate | Soluble |

| Toluene | Nonpolar | Low | Slightly soluble |

| Acetone | Polar Aprotic | High | Very soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Freely soluble |

This table is for illustrative purposes only. Actual values must be determined experimentally.

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile: Unveiling Degradation Pathways

Understanding the stability of (4-Chloro-3-methoxyphenyl)hydrazine is critical for defining storage conditions, handling procedures, and predicting potential impurities in synthetic processes. Forced degradation studies are essential to identify potential degradation products and pathways.

General Principles of Phenylhydrazine Stability

Phenylhydrazines are known to be susceptible to degradation through several pathways:

-

Oxidation: The hydrazine moiety is readily oxidized, especially in the presence of air, metal ions, or other oxidizing agents. This can lead to the formation of colored byproducts.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

-

Hydrolysis: While generally more stable to hydrolysis than hydrazones, the hydrazine group can be susceptible to cleavage under certain pH and temperature conditions.

The chloro and methoxy substituents on the phenyl ring will modulate the electron density of the ring and the reactivity of the hydrazine group, influencing the overall stability of the molecule.

Protocol for Forced Degradation Studies

Forced degradation studies should be conducted to intentionally degrade the compound under more severe conditions than accelerated stability testing.[2] A degradation of 5-20% is generally considered optimal for the identification of degradation products.

Materials:

-

(4-Chloro-3-methoxyphenyl)hydrazine

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity solvents (e.g., methanol, water)

-

Temperature-controlled ovens and water baths

-

Photostability chamber

-

HPLC-UV and LC-MS systems

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of (4-Chloro-3-methoxyphenyl)hydrazine in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) in an oven.

-

Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, along with an unstressed control, by a stability-indicating HPLC-UV method.

-

Peak Purity and Mass Balance: Assess the purity of the main peak using a photodiode array (PDA) detector. Calculate the mass balance to ensure that all degradation products are accounted for.

-

Degradant Identification: Utilize LC-MS to identify the major degradation products by determining their mass-to-charge ratios and fragmentation patterns.

Illustrative Stability Data

The following table provides a template for summarizing the results of a forced degradation study.

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Observations |

| 0.1 M HCl | 24 hours | 60°C | ~15% | 2 | Solution turned pale yellow. |

| 0.1 M NaOH | 8 hours | 60°C | ~20% | 3 | Solution turned brown. |

| 3% H₂O₂ | 4 hours | 25°C | >50% | Multiple | Rapid color change to dark brown/black. |

| Thermal (solid) | 7 days | 80°C | <5% | 1 | Slight discoloration of the solid. |

| Photostability (solid) | ICH Q1B | 25°C | ~10% | 2 | Significant discoloration of the solid. |

This table is for illustrative purposes only. Actual values must be determined experimentally.

Logical Flow for Stability Assessment

Caption: Logical workflow for conducting forced degradation studies.

Conclusion and Recommendations

While this guide does not provide definitive solubility and stability data for (4-Chloro-3-methoxyphenyl)hydrazine, it presents a robust framework for its experimental determination. The protocols outlined herein are based on industry-standard practices and are designed to yield reliable and reproducible results.

Key Recommendations for Researchers:

-

Purity of the Starting Material: Ensure the use of a well-characterized, high-purity sample of (4-Chloro-3-methoxyphenyl)hydrazine for all studies to avoid misleading results from impurities.

-

Method Validation: A validated, stability-indicating analytical method is the cornerstone of any reliable stability study.[3]

-

Safety Precautions: Phenylhydrazine derivatives should be handled with care, using appropriate personal protective equipment, as they can be toxic and are potential sensitizers.[4][5] All work should be performed in a well-ventilated fume hood.

By following the methodologies presented in this guide, researchers and drug development professionals can generate the critical data needed to confidently advance their projects from discovery to development.

References

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

- KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.

- International Journal of Pharmaceutical Erudition. (2025, August 10).

- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

- DTIC. (n.d.).

- MedCrave online. (2016, December 14).

- ChemicalBook. (2023, May 13). (4-Chloro-3-Methoxy-phenyl)-hydrazine | 178423-72-8.

- PMC. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods.

- Semantic Scholar. (n.d.).

- PubChem. (n.d.). Phenylhydrazine | C6H5NHNH2 | CID 7516.

- Wikipedia. (n.d.). Phenylhydrazine.

- Rasayan Journal of Chemistry. (n.d.). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.

- PubChemLite. (n.d.). (4-chloro-3-methoxyphenyl)hydrazine (C7H9ClN2O).

Sources

- 1. PubChemLite - (4-chloro-3-methoxyphenyl)hydrazine (C7H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylhydrazine - Wikipedia [en.wikipedia.org]

(4-Chloro-3-methoxyphenyl)hydrazine: A Comparative Analysis of the Hydrochloride Salt and Free Base for Synthetic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(4-Chloro-3-methoxyphenyl)hydrazine is a substituted phenylhydrazine derivative that serves as a critical building block in modern medicinal chemistry and organic synthesis. Its utility, primarily in the construction of nitrogen-containing heterocyclic scaffolds like indoles via the Fischer indole synthesis, is undisputed. However, researchers are often presented with a choice between its two common forms: the crystalline hydrochloride salt and the free base. This decision is not trivial; it carries significant implications for storage stability, handling, solubility, and reaction design. This guide provides an in-depth technical analysis of these two forms, elucidating the fundamental chemical principles that govern their properties and offering field-proven protocols to empower scientists in making informed decisions for their synthetic strategies.

Introduction: The Strategic Importance of Form Selection

Substituted phenylhydrazines are foundational reagents in the synthesis of a vast array of pharmaceutical agents and functional materials. The specific derivative, (4-Chloro-3-methoxyphenyl)hydrazine, provides a scaffold with defined electronic and steric properties, making it an intermediate for targeted drug candidates. It is commercially available and most frequently supplied as its hydrochloride salt. This preference is rooted in practical considerations of chemical stability. Hydrazine free bases are susceptible to aerial oxidation, which can lead to degradation and the formation of colored impurities over time.[1] The protonation of the more basic terminal nitrogen atom to form the hydrochloride salt significantly enhances the compound's shelf-life and simplifies handling.[2][3]

However, the salt is not the synthetically active species in most nucleophilic reactions. The free base, with its lone pair of electrons on the terminal nitrogen, is required for reactions such as the formation of hydrazones, a key step in the widely used Fischer indole synthesis.[4] Therefore, a comprehensive understanding of the trade-offs between the stability of the salt and the reactivity of the free base is paramount for successful and reproducible synthetic outcomes.

Physicochemical Properties: A Head-to-Head Comparison

The choice between the hydrochloride salt and the free base begins with a clear understanding of their distinct physical and chemical properties. These differences dictate everything from solvent selection to storage conditions.

| Property | (4-Chloro-3-methoxyphenyl)hydrazine Hydrochloride | (4-Chloro-3-methoxyphenyl)hydrazine Free Base | Rationale for Difference |

| Molecular Formula | C₇H₁₀Cl₂N₂O[5] | C₇H₉ClN₂O[6] | Addition of one molecule of hydrogen chloride (HCl). |

| Molecular Weight | 209.07 g/mol [5] | 172.62 g/mol [6] | The mass of the added HCl molecule (36.45 g/mol ). |

| Appearance | White to off-white crystalline solid. | Typically a pale yellow to brown oil or low-melting solid.[7] | Ionic salts form stable crystal lattices, whereas the free base has weaker intermolecular forces. |

| Melting Point | Higher, often with decomposition. | Lower than the salt form. | Stronger ionic interactions in the salt's crystal lattice require more energy to overcome. |

| Solubility | Soluble in polar protic solvents (e.g., water, methanol, ethanol).[4][8] Sparingly soluble in nonpolar organic solvents. | Soluble in a wide range of organic solvents (e.g., DCM, ether, toluene).[9] Sparingly soluble in water.[7] | The ionic nature of the salt favors interaction with polar solvents, while the more organic character of the free base enhances its solubility in nonpolar media. |

| Stability & Handling | High stability, less sensitive to air and light.[2][10] Non-hygroscopic solid, easy to weigh and handle. | Prone to oxidation and discoloration upon exposure to air.[1] Often an oil, requiring more careful handling. | Protonation of the nitrogen lone pair in the salt form reduces its nucleophilicity and susceptibility to oxidation. |

The Foundation: Synthesis of the Hydrochloride Salt

The hydrochloride salt is typically synthesized from the corresponding aniline, 4-chloro-3-methoxyaniline. The process involves a classical two-step sequence: diazotization followed by reduction.

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated HCl.[11] The hydrochloride salt of the product precipitates from the acidic aqueous medium and can be isolated by filtration.

This well-established route provides a reliable and scalable method for producing the stable hydrochloride salt as the primary product.[11][12][13]

Caption: Workflow for converting the free base to the HCl salt.

Application in Synthesis: The Fischer Indole Synthesis Case Study

The Fischer indole synthesis is a prime example where the choice between the salt and free base is critical. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone).

-

Using the Free Base: If the isolated free base is used, it can be directly condensed with the carbonyl compound, often under neutral or slightly acidic conditions, to form the hydrazone intermediate. This intermediate is then treated with a stronger acid catalyst (e.g., H₂SO₄, polyphosphoric acid, or a Lewis acid) to induce cyclization. This approach offers precise control over the reaction steps.

-

Using the Hydrochloride Salt: More commonly, the stable hydrochloride salt is used directly. I[2]n this scenario, the reaction is typically run in a solvent like ethanol or acetic acid. A weak base, such as sodium acetate, is often added. T[14]he purpose of this base is to act as a buffer, neutralizing the HCl and generating a sufficient equilibrium concentration of the free base in situ to allow for hydrazone formation. The acidic conditions still present are then sufficient to catalyze the subsequent cyclization. This one-pot procedure is often more convenient.

Caption: Choosing between the salt and free base for synthesis.

Conclusion and Recommendations

The selection between (4-Chloro-3-methoxyphenyl)hydrazine hydrochloride and its free base is a strategic decision guided by the principles of stability, solubility, and reactivity.

-

For Storage and General Handling: The hydrochloride salt is unequivocally the superior choice. Its crystalline nature and enhanced stability against oxidation ensure a long shelf-life and reliable purity, which are critical for reproducible research.

-

For Synthesis: The free base is the reactive species required for nucleophilic attack.

-

For reactions sensitive to aqueous conditions or requiring precise control, isolating the pure free base prior to use is recommended.

-

For robust, convenient, one-pot procedures like the Fischer indole synthesis, using the hydrochloride salt directly in the presence of a suitable base is an efficient and widely accepted strategy.

-

By understanding the distinct characteristics of each form and mastering the protocols for their interconversion, researchers can harness the full synthetic potential of this valuable chemical intermediate, paving the way for advancements in drug discovery and materials science.

References

- Solubility of Things. (n.d.). Hydrazine.

- INCHEM. (n.d.). Phenylhydrazine (CICADS).

- National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - Hydrazine and Hydrazine Sulfate.

-

Gilbert, E. C., & Huffman, E. H. (1934). Studies on Hydrazine. Solubility of Hydrazinium Salts in Mixed Solvents. The Journal of Physical Chemistry, 38(5), 643-644. [Link]

- Chemister.ru. (n.d.). hydrazine sulfate.

- ResearchGate. (2019). Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?

- BenchChem. (n.d.). (3-Chloro-4-methoxyphenyl)hydrazine Hydrochloride.

- Sciencemadness Wiki. (2025). Hydrazine.

-

NileRed. (2015, November 25). How to Freebase (Phenylhydrazine HCl as an example) [Video]. YouTube. [Link]

- Guidechem. (n.d.). What is the synthesis route of 4-Methoxyphenylhydrazine hydrochloride?

- Autechre. (2025). 4-Chlorophenylhydrazine Hydrochloride: Comprehensive Overview and Applications.

- ChemicalBook. (2025). Phenylhydrazine hydrochloride.

- Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.

- Speqtus Industries. (n.d.). 4 Chloro Phenyl Hydrazine Hydrochloride.

- CymitQuimica. (n.d.). (4-CHLORO-3-METHOXYPHENYL)HYDRAZINE.

- Chem-Impex. (n.d.). 4-Methoxyphenylhydrazine hydrochloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7516, Phenylhydrazine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60962, Phenylhydrazine hydrochloride.

- ChemicalBook. (n.d.). 4-Chlorophenylhydrazine hydrochloride synthesis.

- Sciencemadness Wiki. (2020). Hydrazine hydrochloride.

- Sigma-Aldrich. (n.d.). 4-Methoxyphenylhydrazine hydrochloride.

- ChemicalBook. (2023). (4-Chloro-3-Methoxy-phenyl)-hydrazine.

- Echemi. (n.d.). (3-chloro-4-methoxyphenyl)hydrazine hydrochloride.

- Sigma-Aldrich. (n.d.). 4-Methoxyphenylhydrazine 95 19501-58-7.

- Google Patents. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77023, (4-Methoxyphenyl)hydrazine.

- ResearchGate. (2015). Any idea how to neutralize the hydrazine dihydrochloride, I need to neutralize it to perform the synthesis of a triazole from benzoyl isothiocyanate?

- PubChemLite. (n.d.). (4-chloro-3-methoxyphenyl)hydrazine (C7H9ClN2O).

- Google Patents. (n.d.). KR100517343B1 - Preparation method of Methoxyphenylhydrazine.

- Google Patents. (n.d.). US7807830B2 - Manufacture of pure hydralazine salts.

- Google Patents. (n.d.). US2680673A - Process of preparing anhydrous hydrazine.

Sources

- 1. Hydrazine - Sciencemadness Wiki [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - (4-chloro-3-methoxyphenyl)hydrazine (C7H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 7. Phenylhydrazine (CICADS) [inchem.org]

- 8. nbinno.com [nbinno.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Phenylhydrazine hydrochloride | 59-88-1 [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 13. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

The Versatile Role of (4-Chloro-3-methoxyphenyl)hydrazine in the Synthesis of Heterocyclic Scaffolds: A Technical Guide for Researchers and Drug Development Professionals

Abstract

(4-Chloro-3-methoxyphenyl)hydrazine has emerged as a pivotal building block in modern organic synthesis, particularly in the construction of diverse and biologically significant heterocyclic frameworks. Its unique substitution pattern, featuring both an electron-withdrawing chloro group and an electron-donating methoxy group, imparts distinct reactivity and regiochemical control in classical and contemporary synthetic transformations. This in-depth technical guide provides a comprehensive overview of the key applications of (4-Chloro-3-methoxyphenyl)hydrazine, with a primary focus on its utility in the Fischer indole synthesis and the synthesis of pyrazole derivatives. By delving into the mechanistic nuances, providing detailed experimental protocols, and highlighting its role in the generation of medicinally relevant molecules, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.

Introduction: Chemical Profile and Strategic Importance

(4-Chloro-3-methoxyphenyl)hydrazine, typically available as its hydrochloride salt for enhanced stability, is an aromatic hydrazine derivative with the molecular formula C₇H₉ClN₂O. The strategic placement of the chloro and methoxy substituents on the phenyl ring creates a unique electronic and steric environment that profoundly influences its reactivity in cyclization reactions. The methoxy group, an ortho,para-director, and the chloro group, also an ortho,para-director but with an electron-withdrawing inductive effect, collectively dictate the regiochemical outcome of key synthetic transformations. This predictable, yet nuanced, reactivity makes it a valuable tool for accessing specific isomers of indole and pyrazole scaffolds, which are prevalent in a vast array of pharmaceuticals and bioactive natural products.

A general synthesis for substituted phenylhydrazines, such as (4-Chloro-3-methoxyphenyl)hydrazine hydrochloride, involves the diazotization of the corresponding aniline (4-chloro-3-methoxyaniline) followed by reduction.[1][2][3][4]

The Fischer Indole Synthesis: A Gateway to Substituted Indoles

The Fischer indole synthesis is a venerable and highly effective method for constructing the indole nucleus from a phenylhydrazine and a suitable carbonyl compound under acidic conditions.[5][6] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[7][7]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the indole ring system.[5]

Regioselectivity in the Fischer Indole Synthesis with (4-Chloro-3-methoxyphenyl)hydrazine

The substitution pattern of (4-Chloro-3-methoxyphenyl)hydrazine presents an interesting case for regioselectivity in the Fischer indole synthesis. The cyclization can theoretically occur at either of the ortho positions to the hydrazine moiety (C2 or C6 of the phenyl ring).

-

Cyclization at C2: This pathway would lead to the formation of a 7-chloro-6-methoxyindole derivative.

-

Cyclization at C6: This pathway would result in a 5-chloro-6-methoxyindole derivative.

The electronic effects of the substituents play a crucial role in determining the preferred pathway. The methoxy group at C3 is electron-donating through resonance, activating the ortho (C2 and C4) and para (C6) positions. The chloro group at C4 is electron-withdrawing inductively but electron-donating through resonance, also directing ortho and para. The interplay of these effects, along with the steric hindrance, will influence the stability of the key enehydrazine intermediate and the transition state of the[7][7]-sigmatropic rearrangement. In many cases, cyclization preferentially occurs at the position para to the electron-donating methoxy group, favoring the formation of 5-chloro-6-methoxyindoles .[8] However, the specific carbonyl partner and the reaction conditions can influence this outcome.

A study on the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone revealed that abnormal products could be formed due to cyclization occurring at the methoxy-substituted position.[8] This underscores the importance of careful experimental design and characterization when working with substituted phenylhydrazones.

Synthetic Protocol: Preparation of 5-Chloro-6-methoxy-2-methylindole

This protocol outlines the synthesis of a representative 5-chloro-6-methoxyindole derivative using acetone as the carbonyl partner.

Materials:

-

(4-Chloro-3-methoxyphenyl)hydrazine hydrochloride

-

Acetone

-

Ethanol

-

Concentrated Sulfuric Acid (or other suitable acid catalyst like polyphosphoric acid)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve (4-Chloro-3-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in ethanol. Add acetone (1.1 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

Indolization: To the hydrazone mixture, slowly add a catalytic amount of concentrated sulfuric acid. Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Outcome: The major product is expected to be 5-chloro-6-methoxy-2-methylindole. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Applications in Medicinal Chemistry

5-Chloro-6-methoxyindole derivatives are valuable intermediates in the synthesis of various pharmaceutical agents.[9] They are particularly relevant in the development of compounds targeting neurological disorders and in research on serotonin receptors, which are implicated in mood regulation.[9]

Synthesis of Pyrazole Derivatives: Accessing another Privileged Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent structural motif in a wide range of pharmaceuticals, exhibiting diverse biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[10][11][12][13] The reaction of a hydrazine with a 1,3-dicarbonyl compound is a fundamental and widely used method for the synthesis of pyrazoles.

Reaction with 1,3-Diketones: A Direct Route to Substituted Pyrazoles

The condensation of (4-Chloro-3-methoxyphenyl)hydrazine with a 1,3-diketone, such as pentane-2,4-dione, provides a straightforward route to 3,5-disubstituted pyrazole derivatives.

Mechanism Outline:

The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the diketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.

Caption: General workflow for pyrazole synthesis.

Synthetic Protocol: Preparation of 1-(4-Chloro-3-methoxyphenyl)-3,5-dimethylpyrazole

This protocol describes the synthesis of a representative pyrazole from (4-Chloro-3-methoxyphenyl)hydrazine and pentane-2,4-dione.

Materials:

-

(4-Chloro-3-methoxyphenyl)hydrazine hydrochloride

-

Pentane-2,4-dione

-

Glacial acetic acid

-

Ethanol

-

Water

-

Sodium acetate (optional, as a base)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (4-Chloro-3-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in a mixture of ethanol and glacial acetic acid. If starting from the free base, acetic acid can be used as the solvent.

-

Addition of Diketone: Add pentane-2,4-dione (1.05 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into ice-water. The product may precipitate out. If not, extract with a suitable organic solvent like ethyl acetate.

-

Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be recrystallized from ethanol or purified by column chromatography.

Data Presentation:

| Reactant 1 | Reactant 2 | Product | Typical Yield (%) |

| (4-Chloro-3-methoxyphenyl)hydrazine | Pentane-2,4-dione | 1-(4-Chloro-3-methoxyphenyl)-3,5-dimethylpyrazole | 85-95 |

| (4-Chloro-3-methoxyphenyl)hydrazine | Ethyl acetoacetate | 1-(4-Chloro-3-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one | 80-90 |

Reaction with β-Ketoesters: Formation of Pyrazolones

When (4-Chloro-3-methoxyphenyl)hydrazine is reacted with a β-ketoester, such as ethyl acetoacetate, the resulting product is a pyrazolone.[7][14][15][16] These compounds are also of significant interest in medicinal chemistry. The reaction follows a similar mechanism to the one with 1,3-diketones, but the ester group participates in the cyclization to form the pyrazolone ring.

Bioactive Pyrazoles

Derivatives of pyrazole are known to possess a wide range of biological activities. For instance, celecoxib, a well-known anti-inflammatory drug, features a pyrazole core. While specific examples of drugs derived directly from (4-Chloro-3-methoxyphenyl)hydrazine are not widely documented in publicly available literature, the resulting substituted pyrazole scaffold is a key pharmacophore that medicinal chemists can further elaborate to develop novel therapeutic agents. The chloro and methoxy substituents provide handles for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

The Japp-Klingemann Reaction: An Alternative Route to Hydrazones

While the direct use of (4-Chloro-3-methoxyphenyl)hydrazine is common, the Japp-Klingemann reaction provides an alternative method to generate the corresponding hydrazones, which are key intermediates for the Fischer indole synthesis. This reaction involves the coupling of a diazonium salt with a β-keto acid or β-keto ester, followed by cleavage of an acyl group to yield the hydrazone.

Conceptual Workflow:

Caption: Japp-Klingemann reaction workflow.

Conclusion and Future Perspectives

(4-Chloro-3-methoxyphenyl)hydrazine is a highly valuable and versatile reagent in organic synthesis. Its utility in the Fischer indole synthesis and the preparation of pyrazole derivatives provides access to two of the most important heterocyclic scaffolds in medicinal chemistry. The specific substitution pattern of this hydrazine allows for a degree of regiochemical control that is essential for the targeted synthesis of complex molecules.

Future research in this area will likely focus on expanding the scope of reactions involving (4-Chloro-3-methoxyphenyl)hydrazine, including its use in multicomponent reactions and in the synthesis of novel, complex heterocyclic systems. As the demand for new and effective therapeutic agents continues to grow, the importance of versatile building blocks like (4-Chloro-3-methoxyphenyl)hydrazine in drug discovery and development is set to increase.

References

-

Chem-Impex. (n.d.). 5-Chloro-6-methoxyindole. Retrieved from [Link]

-

Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

- Bakanas, I. J., & Moura-Letts, G. (2017). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. The Journal of Organic Chemistry, 82(10), 5345–5349.

- Beilstein Journals. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1306–1355.

- Ishii, H., et al. (1989). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 37(5), 1189-1195.

- National Institutes of Health. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1306–1355.

- MDPI. (2021).

-

ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. Retrieved from [Link]

-

SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

-